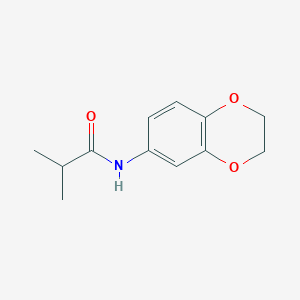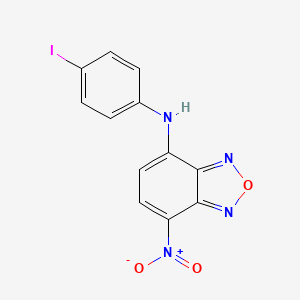
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide, also known as MDBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDBP is a derivative of amphetamine and has been found to exhibit stimulant properties. In
作用機序
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide acts as a monoamine transporter substrate, which means that it can be transported across the cell membrane by monoamine transporters, such as dopamine, norepinephrine, and serotonin transporters. Once inside the cell, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide inhibits the reuptake of these neurotransmitters, leading to an increase in their extracellular concentration. This, in turn, leads to an increase in their signaling and subsequent activation of downstream signaling pathways.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide has been found to have several biochemical and physiological effects. Studies have shown that it can increase heart rate, blood pressure, and body temperature. It can also cause hyperactivity, hyperthermia, and anorexia. Additionally, it has been found to have anxiogenic effects, which means that it can induce anxiety-like behavior in animal models.
実験室実験の利点と制限
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, it has a long half-life, which makes it suitable for long-term experiments. However, it also has some limitations. It is a controlled substance and can only be used in licensed laboratories. Additionally, it has potential side effects, which need to be taken into consideration when designing experiments.
将来の方向性
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide has several potential future directions. It can be used to study the mechanisms of action of other stimulant drugs and their effects on the central nervous system. Additionally, it can be used to study the effects of long-term stimulant use on the brain and body. Furthermore, it can be used to develop new treatments for neurological disorders, such as ADHD. Finally, it can be used to develop new tools for studying the brain and its functions.
Conclusion:
In conclusion, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide is a chemical compound that has shown potential in various scientific research applications. It can be synthesized through a multistep process and exhibits stimulant properties similar to amphetamine. It acts as a monoamine transporter substrate and can affect the central nervous system by increasing the release of dopamine, norepinephrine, and serotonin. It has several advantages for lab experiments but also has potential side effects that need to be taken into consideration. Finally, it has several potential future directions, including the development of new treatments for neurological disorders and new tools for studying the brain and its functions.
合成法
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide can be synthesized through a multistep process involving the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and subsequent reduction with sodium borohydride. The resulting product is then acylated with 2-methylpropanoyl chloride to form N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide has shown potential in various scientific research applications, including neuroscience, pharmacology, and toxicology. Studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide exhibits stimulant properties similar to amphetamine and can affect the central nervous system by increasing the release of dopamine, norepinephrine, and serotonin. This makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other neurological disorders.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8(2)12(14)13-9-3-4-10-11(7-9)16-6-5-15-10/h3-4,7-8H,5-6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEXHAKTCLLVBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)quinoline](/img/structure/B5229999.png)
![1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate](/img/structure/B5230007.png)

![1-[(2E)-3-phenyl-2-propen-1-yl]-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5230026.png)

![1-[2-(diethylamino)-2-oxoethyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5230039.png)

![5-[(5-chloro-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B5230060.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-1-ethyl-4-piperidinamine](/img/structure/B5230079.png)

![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B5230083.png)
![2,7-diamino-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5230085.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-3-pyridinylbenzamide](/img/structure/B5230091.png)
![1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5230099.png)